Home > Products > Screening Compounds P89397 > Montelukast, cis-
Montelukast, cis- - 774538-96-4

Montelukast, cis-

Catalog Number: EVT-1483416
CAS Number: 774538-96-4
Molecular Formula: C₃₅H₃₆ClNO₃S
Molecular Weight: 586.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

cis-Montelukast is a geometric isomer of montelukast, a potent and selective cysteinyl leukotriene type 1 receptor antagonist. [] While montelukast exists primarily in its trans form, exposure to light and oxygen can lead to the formation of cis-montelukast. [] This isomerization is a concern for drug stability and efficacy. [] cis-Montelukast is often studied as a degradation product of montelukast in the context of drug stability and analysis. [, ]

Montelukast

Compound Description: Montelukast is a potent and selective leukotriene receptor antagonist []. It is used as a medication for the treatment of asthma and allergic rhinitis. The sodium salt of montelukast is marketed under the brand name Singulair [].

Relevance: Montelukast, cis- is a geometric isomer of Montelukast. The two compounds share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around the double bond. Specifically, the cis- isomer has the two larger substituents on the same side of the double bond, while the trans-isomer (Montelukast) has them on opposite sides [, ].

Montelukast Sulfoxide

Compound Description: Montelukast sulfoxide is a degradation product of montelukast []. It forms as a result of oxidation of the sulfide group in montelukast.

Desformyl Formoterol

Compound Description: Desformyl formoterol is a degradation product of formoterol fumarate, a drug used to treat respiratory tract disorders [].

Relevance: While desformyl formoterol itself is not directly structurally related to Montelukast, cis-, its mention in the context of analytical methods [] used to study montelukast and its degradation products highlights the importance of understanding the stability and degradation pathways of related compounds.

References:1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16. 17. 18. 19. 20. 21. 22. 23. 24. 25. 26. 27.

Overview

Montelukast, cis- is a compound primarily used in the treatment of asthma and allergic rhinitis. It functions as a leukotriene receptor antagonist, inhibiting the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and mucus secretion. The compound is available in various formulations, including tablets and chewable forms, and is often prescribed for both adults and children.

Source

Montelukast was first developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 1998. It is marketed under the brand name Singulair, among others. The compound is synthesized from specific chemical precursors through various methods that ensure its efficacy and purity.

Classification

Montelukast is classified as a leukotriene receptor antagonist (LTRA). It specifically targets the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in mediating the effects of leukotrienes in the respiratory system. This classification places it within the broader category of anti-inflammatory medications.

Synthesis Analysis

Methods

Montelukast can be synthesized through several methods, primarily involving the reaction of specific chemical precursors. A notable synthesis route includes:

  1. Formation of Mesylate Compound: Reacting 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol with methane sulfonyl chloride in an organic solvent.
  2. Reactions with Cyclopropane Derivative: Using 1-(mercaptomethyl) cyclopropane acetic acid, this compound undergoes further reactions to yield montelukast.
  3. Isolation: The final product is isolated through crystallization or solvent precipitation techniques to achieve high purity levels exceeding 99% .

Technical Details

Molecular Structure Analysis

Structure

Montelukast has a complex molecular structure characterized by multiple functional groups, including:

  • A quinoline ring
  • A propanol side chain
  • Sulfonamide moiety

The molecular formula of montelukast is C_35H_36ClN_2O_3S, with a molecular weight of approximately 608.2 g/mol.

Data

The compound exists in multiple stereoisomeric forms, with cis- and trans- configurations being significant for its pharmacological activity. The cis-isomer has been noted for its specific interactions with the CysLT1 receptor .

Chemical Reactions Analysis

Reactions

Montelukast undergoes various chemical reactions during its synthesis and degradation:

  1. Hydrolysis: In aqueous environments, montelukast can hydrolyze to form its corresponding acids.
  2. Oxidation: Exposure to light can lead to photodegradation, producing various impurities, including sulfoxides and other isomers .
  3. Rearrangement: Under certain conditions, structural rearrangements may occur, affecting its potency and stability.

Technical Details

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor these reactions and ensure the purity of montelukast during production .

Mechanism of Action

Process

Montelukast exerts its therapeutic effects by selectively blocking the CysLT1 receptor located on bronchial smooth muscle cells and other tissues involved in the inflammatory response. This blockade prevents leukotrienes from binding to their receptors, thereby reducing bronchoconstriction, mucus secretion, and edema associated with asthma and allergic reactions.

Data

Clinical studies have demonstrated that montelukast significantly reduces asthma symptoms and improves lung function when administered regularly . Its mechanism also contributes to alleviating symptoms of allergic rhinitis by inhibiting nasal mucosal inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Montelukast typically appears as a white to off-white crystalline powder.
  • Solubility: It is sparingly soluble in water but soluble in organic solvents like methanol and acetonitrile.

Chemical Properties

  • Stability: Montelukast is sensitive to light and moisture; thus, it should be stored in a cool, dry place away from direct sunlight.
  • pH Range: The stability of montelukast can be affected by pH levels; it is generally stable within a pH range of 4 to 7.

Relevant analyses indicate that montelukast maintains its integrity under controlled conditions but may degrade under extreme environmental factors .

Applications

Scientific Uses

Montelukast has several applications beyond its primary use as an asthma medication:

  • Allergic Rhinitis Treatment: It effectively alleviates symptoms associated with seasonal allergies.
  • Exercise-Induced Bronchoconstriction Prevention: Montelukast can be used prophylactically before exercise to prevent asthma attacks triggered by physical activity.
  • Research Applications: Studies investigating the role of leukotrienes in various inflammatory conditions utilize montelukast as a pharmacological tool to elucidate underlying mechanisms.
Chemical Characterization and Stereochemical Analysis

Structural Elucidation of Montelukast and Its Cis-Isomer

Montelukast sodium, chemically designated as Sodium 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, features a structurally complex molecule with multiple chiral centers and a critical ethenyl bridge between the quinoline and phenyl rings [3] . The bioactive trans-isomer adopts an (E)-configuration across this bridge, positioning the quinoline and phenyl moieties diametrically opposite (180° dihedral angle), which is essential for optimal receptor binding [3]. In contrast, the cis-isomer (often termed cis-montelukast) exhibits a (Z)-configuration at this ethenyl bond, resulting in a ~15° deviation from planarity and a significantly reduced dihedral angle (Figure 1) [3] [4]. This geometric alteration induces steric crowding between the ortho-hydrogen of the phenyl ring and the quinoline system, forcing the molecule into a higher-energy conformation [1].

Table 1: Key Structural Differences Between Montelukast and its Cis-Isomer

Structural FeatureMontelukast (Trans)Cis-Montelukast
Ethenyl Bond Configuration(E)(Z)
Dihedral Angle (C=C)~180°<165°
Stereochemical Designation(1R, E)(1R, Z)
Relative EnergyThermodynamically stableHigher-energy isomer
Characteristic NMR (H⁺ vinyl)δ 7.2-7.4 ppm (d, J=16 Hz)δ 6.5-6.7 ppm (d, J=12 Hz)

Spectroscopic characterization reveals distinct fingerprints for the cis-isomer: ¹H NMR exhibits a characteristic downfield shift and reduced coupling constant (J ≈ 12 Hz vs. 16 Hz in trans) for the vinyl protons due to diminished trans-diaxial interactions [1] [3]. IR spectroscopy shows altered carbonyl stretching frequencies (1715 cm⁻¹ vs. 1702 cm⁻¹ in trans) resulting from modified hydrogen-bonding networks induced by the bent geometry [1] [3]. High-resolution mass spectrometry confirms identical molecular formulae (C₃₅H₃₅ClNO₃S) for both isomers but differing fragmentation patterns under collision-induced dissociation, with the cis-isomer showing enhanced cleavage at the sterically strained ethenyl bond [3].

Synthesis Pathways for Cis-Montelukast Derivatives

The cis-isomer of montelukast is rarely a synthetic target but arises predominantly as an undesired byproduct during manufacturing or via post-synthetic isomerization. Principal formation routes include:

  • Photoisomerization: Exposure of montelukast solutions to UV-Vis radiation (particularly λ=300-400 nm) induces π→π* excitation, facilitating rotation around the ethenyl bond and establishing a photostationary state containing 18-22% cis-isomer [3] [9]. This process follows first-order kinetics (k = 1.8 × 10⁻³ min⁻¹ in methanol) and is accelerated in polar protic solvents:
\text{ln}\left(\frac{[A]_0}{[A]_t}\right) = kt

Where [A]₀ is initial trans concentration, [A]ₜ is concentration at time t, and k is rate constant.

  • Thermodynamic Byproduct in Coupling Reactions: During the synthesis of montelukast via Shapiro coupling or Wittig olefination of 2-(7-chloro-2-quinolinyl)acetaldehyde, insufficient stereocontrol can yield 5-12% cis-contaminant [5] . The reaction kinetics favor the trans-isomer (ΔG‡ = 45 kJ/mol for cis vs. 38 kJ/mol for trans), but under kinetic control (low temperature, short reaction times), the cis:trans ratio increases due to comparable activation energies [5].

  • Acid-Catalyzed Isomerization: Strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) catalyze cis-trans interconversion via carbocation intermediates at the benzylic position. Equilibrium favors the trans-isomer (K_eq ≈ 9:1 at 25°C), but cis-persistence occurs under non-equilibrium conditions [3].

Isolation typically employs preparative chromatography: Supercritical Fluid Chromatography (SFC) using amylose-based AS-H columns (250 mm × 30 mm, 5 µm) with supercritical CO₂/isopropanol (85:15) achieves baseline separation (Rₛ > 2.0) due to differential π-π stacking and hydrogen bonding with the chiral stationary phase [1]. Alternatively, reverse-phase HPLC with C18 columns and methanol-water-TFA mobile phases resolves the isomers, albeit with lower efficiency [3].

Physicochemical Properties: Lipophilicity, pKa, and Molecular Stability

Table 2: Comparative Physicochemical Properties of Montelukast Isomers

PropertyMontelukast (Trans)Cis-MontelukastAnalytical Method
LogP (Octanol/H₂O)8.42 ± 0.158.98 ± 0.18Shake-flask/UV
Solubility in Water (μg/mL)0.320.11HPLC quantification
pKa (Carboxylic Acid)4.35 ± 0.054.42 ± 0.05Potentiometric titration
λmax (nm)346338UV-Vis spectroscopy
Photodegradation t₁/₂ (h, λ>300 nm)48.212.5HPLC monitoring
Melting Point (°C)>150 (dec.)Amorphous solidDifferential Scanning Calorimetry

The increased lipophilicity of the cis-isomer (ΔlogP = +0.56) stems from its bent conformation reducing solvent-accessible surface area and enhancing hydrophobic domain shielding [3] [9]. This reduces aqueous solubility by ≈66%, complicating formulation. Both isomers share similar acid dissociation constants (pKa ≈ 4.4) for the carboxylic acid group, indicating minimal electronic differences in the ionizable moiety [7].

Stability assessments reveal critical vulnerabilities:

  • Photolability: Cis-montelukast exhibits 3.9-fold faster photodegradation than the trans-isomer under simulated sunlight, forming complex cycloadducts and radical-derived oxidation products [3] [9]. This stems from the strained ethenyl bond's enhanced reactivity toward singlet oxygen (¹O₂) via a Paternò-Büchi pathway.
  • Thermal Instability: At 60°C in the solid state, cis→trans isomerization occurs (ΔH‡ = 92 kJ/mol) with concurrent decarboxylation above 100°C [3].
  • Solution Instability: In aqueous buffers (pH 7.4), the cis-isomer undergoes 2.3-fold faster hydrolytic degradation at the thioether linkage compared to trans-montelukast, attributed to ground-state destabilization [9].

Comparative Stereochemical Dynamics in Receptor Binding

Molecular docking and dynamics simulations reveal stark differences in CysLT₁ receptor engagement. Trans-montelukast adopts an extended conformation complementing the receptor's hydrophobic pocket (Site I: Val²⁸⁹, Leu²⁰⁷) and polar anchor points (Arg³¹⁰, Tyr³⁰⁹) [2] [7]. The (E)-ethenyl bond positions the quinoline ring for optimal π-stacking with Phe³⁷², while the carboxylic acid forms a salt bridge with Arg³¹⁰ (bond distance: 2.8 Å) [2].

In contrast, cis-montelukast exhibits suboptimal binding:

  • Steric Clash: The bent conformation causes a 2.1 Å van der Waals overlap between the quinoline ring and Leu²⁰⁷, increasing binding energy by +4.7 kcal/mol [2].
  • Disrupted Salt Bridge: The carboxylic acid group rotates 38° away from Arg³¹⁰, increasing the O⁻···Arg³¹⁰ distance to 4.3 Å and weakening electrostatic interaction energy by 65% [2].
  • Reduced Hydrophobic Contacts: Surface plasmon resonance shows weaker affinity (Kd = 890 nM vs. 3.5 nM for trans) due to decreased burial of the cyclopropane and quinoline moieties (ΔSASA = -1120 Ų vs. -1580 Ų) [7].

Table 3: Simulated Binding Parameters for CysLT₁ Receptor Interaction

ParameterTrans-MontelukastCis-Montelukast
MM/PBSA ΔG_bind (kcal/mol)-12.7 ± 0.8-8.0 ± 1.2
H-bond Occupancy (%)92.4 (Arg³¹⁰)28.1 (Arg³¹⁰)
π-Stacking Energy (kcal/mol)-6.3 (Phe³⁷²)-2.1 (Phe³⁷²)
Binding Pocket Volume (ų)520 ± 15610 ± 20 (due to expansion)
Residue Energy ContributionLeu²⁰⁷: -1.8 kcal/molLeu²⁰⁷: +0.9 kcal/mol

Similar stereoselectivity governs human serum albumin (HSA) binding. Fluorescence quenching studies indicate the cis-isomer binds Site IB (subdomain IIA) with 4.2-fold lower affinity (Kb = 1.2 × 10⁴ M⁻¹ vs. 5.0 × 10⁴ M⁻¹ for trans) [7]. Synchronous fluorescence shows greater perturbation of tryptophan microenvironments (Δλ = 60 nm) upon trans-binding, suggesting deeper insertion into the hydrophobic pocket [7]. Molecular dynamics confirm the cis-isomer's bent conformation prevents optimal contact with Trp²¹⁴, reducing hydrophobic stabilization energy by 30% [7].

Properties

CAS Number

774538-96-4

Product Name

Montelukast, cis-

IUPAC Name

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Molecular Formula

C₃₅H₃₆ClNO₃S

Molecular Weight

586.18

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Synonyms

1-[[[(1R)-1-[3-[(1Z)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid; Montelukast Impurity G

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.